2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(2)13-7-9-14(10-8-13)21-19(23)18(22)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCBTARZQOMGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Indole-3-Glyoxylic Acid Chloride
Indole-3-glyoxylic acid chloride serves as the key intermediate. As detailed in US20030158153A1, this step involves treating indole with oxalyl chloride under anhydrous conditions. The reaction proceeds via electrophilic substitution at the indole’s 3-position, followed by chloride displacement.
Representative Procedure :
Indole (1.0 equivalent) is dissolved in dry tetrahydrofuran (THF) under a nitrogen atmosphere. Oxalyl chloride (1.2 equivalents) is added dropwise at 0°C, and the mixture is stirred at room temperature for 3 hours. The solvent is evaporated under reduced pressure to yield indole-3-glyoxylic acid chloride as a pale-yellow solid. This intermediate is used directly in the next step due to its hygroscopic nature.
Amidation with 4-Isopropylphenylamine
The acid chloride is reacted with 4-isopropylphenylamine in the presence of a base to facilitate amide bond formation. Triethylamine (TEA) is commonly employed to neutralize HCl generated during the reaction.
Optimized Conditions :
Indole-3-glyoxylic acid chloride (1.0 equivalent) is dissolved in dichloromethane (DCM), and 4-isopropylphenylamine (1.05 equivalents) is added slowly. TEA (1.2 equivalents) is introduced, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with water (3 × 50 mL), dried over anhydrous Na2SO4, and concentrated. Crude product purification is achieved via silica gel chromatography using a hexane/ethyl acetate gradient (9:1 to 7:3), yielding the title compound as a white crystalline solid (72% yield).
Alternative Synthetic Strategies
While the acid chloride route is predominant, alternative methods using coupling agents offer advantages in milder reaction conditions.
Carbodiimide-Mediated Coupling
Activation of indole-3-glyoxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enables amide formation without generating HCl.
Procedure :
Indole-3-glyoxylic acid (1.0 equivalent) is dissolved in dimethylformamide (DMF). EDCl (1.2 equivalents) and HOBt (1.1 equivalents) are added, followed by 4-isopropylphenylamine (1.1 equivalents). The reaction is stirred at 25°C for 24 hours, quenched with water, and extracted with ethyl acetate. Purification by chromatography affords the product in 68% yield.
Structural Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Critical Analysis of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance the reactivity of intermediates, while DCM minimizes side reactions during amidation.
Temperature Control
Maintaining temperatures below 25°C during acid chloride formation prevents indole decomposition.
Industrial-Scale Considerations
For large-scale synthesis, the acid chloride method is preferred due to lower costs and shorter reaction times. However, stringent moisture control is essential to avoid hydrolysis of the acid chloride.
Chemical Reactions Analysis
2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and nucleophilic bases.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to indole derivatives exhibit significant anticancer properties. Specifically, 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide has been studied for its ability to inhibit the proliferation of tumor cells. This is primarily attributed to its interaction with protein kinases, which play a crucial role in cell signaling pathways associated with cancer progression .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes that are overexpressed in cancer cells. By targeting these enzymes, the compound can disrupt the signaling pathways that promote cell growth and survival. This makes it a candidate for further development as a targeted cancer therapy .
Pharmacological Applications
Neuropharmacology
Indole derivatives have been explored for their effects on the central nervous system. The specific compound has shown promise in modulating neurotransmitter systems, which could lead to potential applications in treating disorders such as depression and anxiety .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The isopropylphenyl group and oxoacetamide moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide and analogous compounds:
Structural and Functional Insights
- Substituent Effects: The 4-isopropylphenyl group in the target compound increases lipophilicity compared to polar substituents like 4-fluorobenzyl (TCS 1105) or 3-benzyloxyphenyl . This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Indole Modifications: Methylation at the indole 1-position () could shield the compound from oxidative metabolism, enhancing stability. However, this modification is absent in the target compound . The 2-oxoacetamide group in the target and analogs like TCS 1105 facilitates hydrogen bonding, which may enhance target binding compared to non-oxo acetamides .
- Biological Activity: Indole acetamides with oxo groups (e.g., TCS 1105) are often explored for receptor antagonism or enzyme inhibition, while non-oxo derivatives (e.g., compound 12 in ) show metabolic activity .
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 is estimated to be higher than TCS 1105 (4-fluorobenzyl substituent) but lower than 2-phenylethyl analogs due to the bulky isopropyl group .
- Hydrogen Bonding : The 2-oxoacetamide group contributes to a polar surface area (PSA) of ~62 Ų, similar to ’s compound, which may influence solubility and membrane permeability .
Biological Activity
The compound 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide , a derivative of indole, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacological applications.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with acetic acid derivatives, often employing various catalysts and solvents to enhance yield and purity. The detailed synthetic pathway is crucial for understanding the compound's structure and subsequent biological activity.
Anticancer Properties
Recent studies have indicated that compounds with indole frameworks exhibit significant anticancer activity. For instance, similar indole derivatives have been shown to induce cell death through mechanisms such as apoptosis and methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation in cancer cells .
Table 1: Summary of Biological Activities of Indole Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (GBM Cells) | <10 | |
| 4-HO-NiPT | Induces methuosis | 5 | |
| 5-substituted indoles | Microtubule disruption | <10 |
The compound's ability to disrupt microtubule polymerization has been highlighted as a mechanism for its cytotoxic effects, making it a candidate for further investigation as an anticancer agent .
Antiviral Activity
Indole derivatives have also been evaluated for their antiviral properties. Compounds similar to this compound have demonstrated efficacy against viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). The antiviral activity is attributed to their ability to inhibit viral replication at low micromolar concentrations .
Table 2: Antiviral Activity of Indole Derivatives
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Indole derivatives can interfere with cell cycle progression, leading to growth inhibition in cancer cells.
- Induction of Cell Death : The induction of methuosis suggests a unique pathway for cell death that may be exploited in cancer therapy.
- Antiviral Mechanisms : By targeting viral replication processes, these compounds may provide a dual approach in treating viral infections.
Case Studies
Several case studies have explored the efficacy of indole-derived compounds in clinical settings:
- Case Study on GBM Treatment : A study involving the application of indole derivatives in glioblastoma multiforme (GBM) treatment showed promising results, with significant reductions in tumor cell viability observed at concentrations below 10 µM.
- Antiviral Efficacy Trials : Clinical trials assessing the antiviral effects of similar compounds demonstrated effective inhibition of RSV and IAV replication, highlighting the potential for therapeutic development against respiratory viruses.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for 2-(1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step routes starting with indole derivatives and isopropylphenyl precursors. Key steps include:
- Coupling Reactions : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation between indole-3-acetic acid derivatives and 4-isopropylaniline .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH) are critical for yield improvement. Catalytic amounts of DMAP may accelerate acylation .
- Temperature Control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
- Validation : Monitor reaction progress via TLC or HPLC, with final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR resolve indole protons (δ 7.1–7.8 ppm), acetamide carbonyls (δ 165–170 ppm), and isopropyl group splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 323.1521 for CHNO) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities and validate bond lengths/angles in crystalline forms .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or cyclooxygenases using fluorogenic substrates .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO) to the indole or phenyl ring to enhance target binding .
- Isosteric Replacements : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and potency .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
- Validation : Compare IC values of analogs in enzyme assays and correlate with computational docking scores .
Q. What computational strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Molecular Dynamics Simulations : Analyze ligand-protein binding stability (e.g., 100 ns trajectories in GROMACS) to explain variability in IC values .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify assay-specific outliers (e.g., differences in cell line passage numbers) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes due to minor structural variations (e.g., methyl vs. ethyl substituents) .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks .
- AMES Test : Evaluate mutagenicity in Salmonella strains TA98/TA100 .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reagent Purity Analysis : Trace oxidants (e.g., PCC) or moisture-sensitive reagents (e.g., NaH) may degrade, requiring titration or Karl Fischer testing .
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-acylated intermediates) and optimize stoichiometry .
- Reproducibility Protocols : Standardize inert atmosphere (N/Ar) and drying techniques (molecular sieves) across labs .
Application-Oriented Questions
Q. What role does this compound play in developing fluorescent probes or imaging agents?
- Methodological Answer :
- Fluorophore Conjugation : Attach dansyl or BODIPY groups to the indole nitrogen via Suzuki-Miyaura cross-coupling .
- Two-Photon Imaging : Evaluate absorption/emission profiles in near-IR wavelengths for deep-tissue imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
